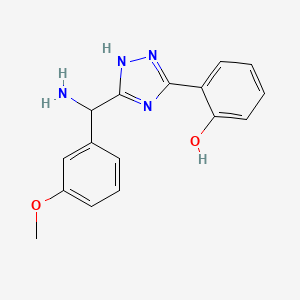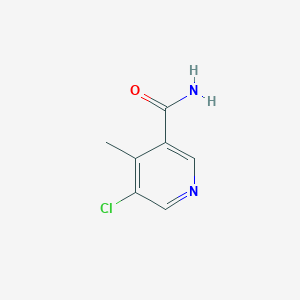
3-amino-N-(cyclohexylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(Cyclohexylmethyl)propanamid ist eine organische Verbindung mit der Summenformel C10H20N2O. Es ist ein Derivat von Propanamid, das eine Aminogruppe und einen Cyclohexylmethylsubstituenten aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-N-(Cyclohexylmethyl)propanamid beinhaltet typischerweise die Reaktion von 3-Aminopropansäure mit Cyclohexylmethylamin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid), um die Bildung der Amidbindung zu erleichtern.
Industrielle Produktionsmethoden
In der industriellen Produktion von 3-Amino-N-(Cyclohexylmethyl)propanamid können großtechnische Reaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Amino-N-(Cyclohexylmethyl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Nitroso- oder Nitroderivaten führen, während die Reduktion sekundäre oder tertiäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(Cyclohexylmethyl)propanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition oder Proteinbindung befassen.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-Amino-N-(Cyclohexylmethyl)propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit Proteinen oder Enzymen bilden, was deren Aktivität möglicherweise hemmt. Die Cyclohexylmethylgruppe kann die Bindungsaffinität und Spezifität der Verbindung für bestimmte Ziele verbessern.
Wirkmechanismus
The mechanism of action of 3-amino-N-(cyclohexylmethyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-N-(Phenylmethyl)propanamid: Ähnliche Struktur, aber mit einer Phenylmethylgruppe anstelle einer Cyclohexylmethylgruppe.
3-Amino-N-(Methyl)propanamid: Es fehlt die Cyclohexylmethylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
Einzigartigkeit
3-Amino-N-(Cyclohexylmethyl)propanamid ist aufgrund seiner Cyclohexylmethylgruppe einzigartig, die ihm besondere sterische und elektronische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Reaktivität und Wechselwirkungen mit biologischen Zielen beeinflussen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
3-amino-N-(cyclohexylmethyl)propanamide |
InChI |
InChI=1S/C10H20N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h9H,1-8,11H2,(H,12,13) |
InChI-Schlüssel |
CBHRDHALGICLPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)
![(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12116009.png)

![2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12116016.png)

![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)
![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)


